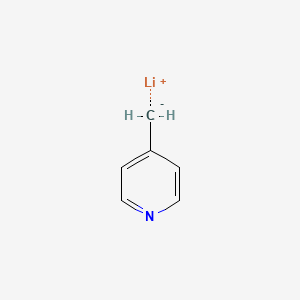

(4-Pyridylmethyl)lithium

Description

(4-Pyridylmethyl)lithium (CAS: 26954-25-6) is an organolithium compound with the molecular formula C₆H₆LiN. Structurally, it consists of a pyridine ring substituted at the para position with a lithium-bound methyl group. Key physicochemical properties include:

- Molecular weight: 99.0595 g/mol

- Melting point: 56.7°C

- Boiling point: 144.2°C at 760 mmHg

- Vapor pressure: 6.47 mmHg at 25°C

- InChIKey:

InChI=1/C6H6N.Li/c1-6-2-4-7-5-3-6;/h2-5H,1H2;/q-1;+1

This compound is highly reactive due to the strong basicity of the lithium-carbon bond and is typically handled under inert conditions (e.g., argon or nitrogen atmosphere) to prevent decomposition via moisture or oxygen . Its primary applications include serving as a precursor in organometallic synthesis and cross-coupling reactions, where it introduces the 4-pyridylmethyl moiety into target molecules.

Properties

CAS No. |

26954-25-6 |

|---|---|

Molecular Formula |

C6H6LiN |

Molecular Weight |

99.1 g/mol |

IUPAC Name |

lithium;4-methanidylpyridine |

InChI |

InChI=1S/C6H6N.Li/c1-6-2-4-7-5-3-6;/h2-5H,1H2;/q-1;+1 |

InChI Key |

CTXWCCNANFIMQW-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons

Key Observations :

Substituent Position Effects: The para-substituted pyridyl group in (4-Pyridylmethyl)lithium confers better electronic stability compared to ortho-substituted analogs like (2-Pyridylmethyl)lithium, where steric clashes between the lithium and pyridine nitrogen destabilize the compound . In contrast, 2-(4-Pyridylmethyl)thioethanol phosphate () demonstrates how replacing lithium with a phosphate group enhances stability for pharmaceutical use, albeit at the cost of reduced reactivity .

Lithium vs. Non-Lithium Derivatives: Lithium-based compounds (e.g., (4-Pyridylmethyl)lithium, n-BuLi) are far more reactive than their non-lithium counterparts, making them indispensable in synthetic chemistry but challenging to handle.

Thermal Stability :

- (4-Pyridylmethyl)lithium has a melting point of 56.7°C , higher than many alkyllithium reagents (e.g., n-BuLi, mp: -80°C), suggesting greater lattice stability due to aromatic stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.